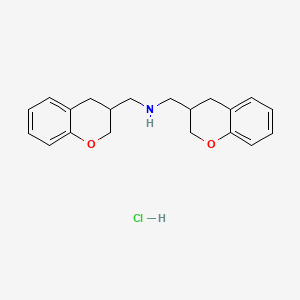
2-Chloro-4-ethyl-4'-methyl-1,1'-biphenyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-4-ethyl-4’-methyl-1,1’-biphenyl is an organic compound with the molecular formula C15H15Cl It is a derivative of biphenyl, characterized by the presence of a chlorine atom, an ethyl group, and a methyl group on the biphenyl structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-ethyl-4’-methyl-1,1’-biphenyl typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound. The reaction conditions are generally mild and functional group tolerant, making it a preferred method for synthesizing biphenyl derivatives .
Industrial Production Methods: Industrial production of 2-Chloro-4-ethyl-4’-methyl-1,1’-biphenyl may involve large-scale Suzuki-Miyaura coupling reactions. The process requires careful control of reaction parameters such as temperature, pressure, and the concentration of reactants to ensure high yield and purity of the product .
Análisis De Reacciones Químicas
Types of Reactions: 2-Chloro-4-ethyl-4’-methyl-1,1’-biphenyl undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation Reactions: The ethyl and methyl groups can be oxidized to form corresponding alcohols or carboxylic acids.
Reduction Reactions: The biphenyl structure can be reduced to form cyclohexyl derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products:
- Substitution reactions yield various substituted biphenyl derivatives.
- Oxidation reactions produce alcohols or carboxylic acids.
- Reduction reactions result in cyclohexyl derivatives.
Aplicaciones Científicas De Investigación
2-Chloro-4-ethyl-4’-methyl-1,1’-biphenyl has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Mecanismo De Acción
The mechanism of action of 2-Chloro-4-ethyl-4’-methyl-1,1’-biphenyl involves its interaction with specific molecular targets. The chlorine atom and the biphenyl structure allow it to participate in various chemical reactions, potentially affecting biological pathways. The exact molecular targets and pathways depend on the specific application and the environment in which the compound is used .
Comparación Con Compuestos Similares
4-Chloro-1,1’-biphenyl: Similar structure but lacks the ethyl and methyl groups.
4-Ethyl-1,1’-biphenyl: Similar structure but lacks the chlorine and methyl groups.
4-Methyl-1,1’-biphenyl: Similar structure but lacks the chlorine and ethyl groups.
Uniqueness: 2-Chloro-4-ethyl-4’-methyl-1,1’-biphenyl is unique due to the combination of chlorine, ethyl, and methyl groups on the biphenyl structure
Propiedades
Fórmula molecular |
C15H15Cl |
|---|---|
Peso molecular |
230.73 g/mol |
Nombre IUPAC |
2-chloro-4-ethyl-1-(4-methylphenyl)benzene |
InChI |
InChI=1S/C15H15Cl/c1-3-12-6-9-14(15(16)10-12)13-7-4-11(2)5-8-13/h4-10H,3H2,1-2H3 |
Clave InChI |
ZGVJSFYIAANQML-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC(=C(C=C1)C2=CC=C(C=C2)C)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


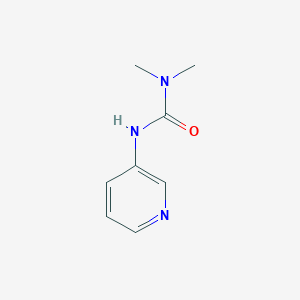
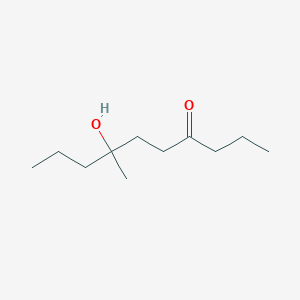
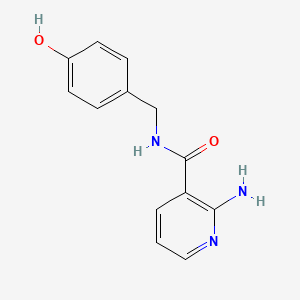
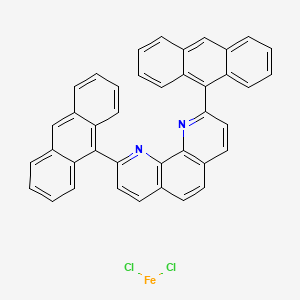
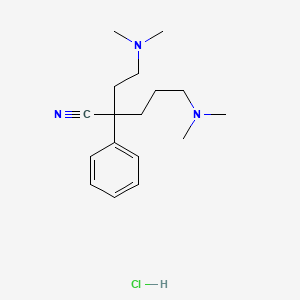
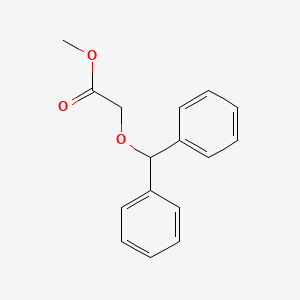
![N-[1-(hydrazinecarbonyl)ethyl]-2-phenyl-acetamide](/img/structure/B14012393.png)
![Ethyl 4-{[2-(methylcarbamoyl)pyridin-4-yl]oxy}benzoate](/img/structure/B14012397.png)
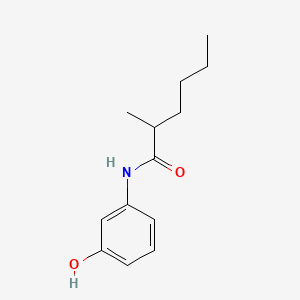
![7-((4-Methylpiperazin-1-yl)methyl)benzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B14012405.png)
![1-(1-Bicyclo[1.1.1]pentanyl)-4-bromotriazole](/img/structure/B14012407.png)
